molecular formula C8H5N3O4 B1316451 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol CAS No. 41125-77-3

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

Cat. No. B1316451
CAS RN: 41125-77-3
M. Wt: 207.14 g/mol
InChI Key: ADUFTMJBLYUADS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reduction of 4-Nitrophenol, a related compound, in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .

Scientific Research Applications

Synthesis and Biological Screening

A study by Aziz‐ur‐Rehman et al. (2013) focused on the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol from 3-nitrobenzoic acid. These derivatives were characterized using spectroscopic analysis and screened for antibacterial activity against both gram-negative and gram-positive bacteria, showing significant activity compared to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).

Antimicrobial and CNS Depressant Activities

Singh et al. (2012) synthesized substituted derivatives of 1,3,4-oxadiazole, including 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole, and evaluated their central nervous system (CNS) depressant activities. These compounds exhibited promising antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity, highlighting the impact of electron-withdrawing groups on pharmacological activity (Singh et al., 2012).

Corrosion Inhibition

Lagrenée et al. (2001) investigated the effect of substituted oxadiazoles, including 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, on the corrosion of mild steel in hydrochloric acid medium. The study found that one derivative inhibited corrosion effectively, while another accelerated it, demonstrating the significant role of molecular structure on corrosion inhibition efficiency (Lagrenée et al., 2001).

Liquid Crystal and Mesogenic Properties

Abboud et al. (2017) synthesized a homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group and investigated their liquid crystalline properties. The study revealed different mesophases depending on the alkoxy terminal chain length, demonstrating the influence of molecular structure on liquid crystalline behavior (Abboud et al., 2017).

Antimicrobial Evaluation of Derivatives

Jafari et al. (2017) prepared 2,5-disubstituted 1,3,4-oxadiazole derivatives and screened them for antibacterial and antifungal activities. Certain compounds showed remarkable activities against Staphylococcus aureus and Escherichia coli, highlighting the potential of oxadiazole derivatives as antimicrobial agents (Jafari et al., 2017).

Safety and Hazards

The safety data sheet for 5-(4-Nitrophenyl)furfural, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUFTMJBLYUADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509599
Record name 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41125-77-3
Record name 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41125-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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